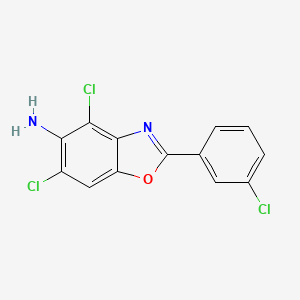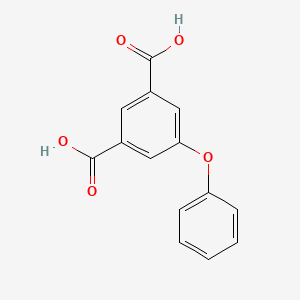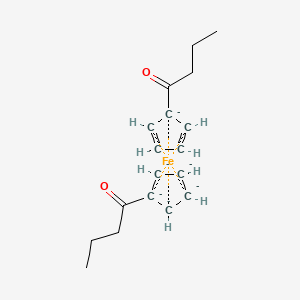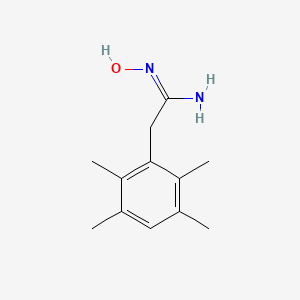![molecular formula C13H20O B13792330 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 36208-33-0](/img/structure/B13792330.png)
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1-methylbicyclo[222]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O It is characterized by a bicyclo[222]octane framework with an isopropyl group and a methyl group attached to the ring system, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from cyclohexanone through a series of reactions.
Functional Group Introduction: The isopropyl and methyl groups are introduced via alkylation reactions.
Aldehyde Formation: The aldehyde group is introduced through oxidation of a corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.
Oxidation Reactions:
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The isopropyl and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), PCC.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde: Similar structure but with different positioning of the isopropyl and methyl groups.
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Oxidized form of the aldehyde compound.
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
36208-33-0 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
LXYNULJSTVMWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(C=C1)(C(C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)





![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)

![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
